molecular formula C14H21NO2 B13868542 2-(Benzylamino)-2-(oxan-4-yl)ethanol

2-(Benzylamino)-2-(oxan-4-yl)ethanol

Cat. No.: B13868542
M. Wt: 235.32 g/mol
InChI Key: AOTWKMFZUINKNE-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-(oxan-4-yl)ethanol is an organic compound that features both benzylamine and tetrahydropyran moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-(oxan-4-yl)ethanol typically involves the reaction of benzylamine with a suitable oxan-4-yl precursor. One possible route could be the nucleophilic substitution of a halogenated oxan-4-yl compound with benzylamine under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-(Benzylamino)-2-(oxan-4-yl)ethanol can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the benzylamine moiety, to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Benzylamino)-2-(oxan-4-yl)ethanol may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-(oxan-4-yl)ethanol would depend on its specific interactions with biological targets. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Amino)-2-(oxan-4-yl)ethanol: Lacks the benzyl group, which may affect its biological activity.

    2-(Benzylamino)-2-(oxan-4-yl)propane: Similar structure but with a different alkyl chain, which could influence its reactivity and applications.

Uniqueness

2-(Benzylamino)-2-(oxan-4-yl)ethanol’s unique combination of benzylamine and tetrahydropyran moieties may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(benzylamino)-2-(oxan-4-yl)ethanol

InChI

InChI=1S/C14H21NO2/c16-11-14(13-6-8-17-9-7-13)15-10-12-4-2-1-3-5-12/h1-5,13-16H,6-11H2

InChI Key

AOTWKMFZUINKNE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(CO)NCC2=CC=CC=C2

Origin of Product

United States

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